![molecular formula C11H9N3O B11901339 Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl- CAS No. 61381-31-5](/img/structure/B11901339.png)
Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-
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Overview
Description
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by a fused ring system consisting of an imidazole ring and a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylimidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of benzylamines with 2-methylquinazolin-4(3H)-ones. This reaction is promoted by iodine and proceeds via a tandem oxidative condensation mechanism. The reaction conditions are metal-free and utilize molecular oxygen as the terminal oxidant, making the process environmentally friendly .
Industrial Production Methods
While specific industrial production methods for 3-methylimidazo[1,2-c]quinazolin-2(3H)-one are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of green chemistry principles, such as metal-free conditions and molecular oxygen, is advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Iodine and molecular oxygen are commonly used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various functionalized imidazoquinazolines, which can have different biological and chemical properties .
Scientific Research Applications
Antimicrobial Activity
Imidazo[1,2-c]quinazolin-2(3H)-one derivatives have shown promising antimicrobial properties. Studies have demonstrated their effectiveness against a range of bacterial and fungal strains:
- Antibacterial Properties : Research has indicated that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from imidazo/benzimidazo[1,2-c]quinazolines were tested against Escherichia coli, Pseudomonas putida, and Staphylococcus aureus, showing zones of inhibition comparable to standard antibiotics like ciprofloxacin .
- Antifungal Properties : The same derivatives were evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus niger. Results indicated effective inhibition, suggesting potential use in treating fungal infections .
α-Glucosidase Inhibition
One of the most notable applications of imidazo[1,2-c]quinazolin-2(3H)-one is in the development of α-glucosidase inhibitors. These inhibitors are crucial for managing type 2 diabetes mellitus by regulating blood glucose levels:
- Inhibitory Potency : Novel derivatives of imidazo[1,2-c]quinazoline have been synthesized and tested for their inhibitory effects on α-glucosidase derived from Saccharomyces cerevisiae. The compounds exhibited IC50 values ranging from 12.44 μM to 308.33 μM, significantly outperforming the standard drug acarbose, which has an IC50 value of 750 μM. Notably, compounds with specific substitutions on the imidazole moiety showed enhanced potency .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that electron-donating groups improved inhibitory activity, while electron-withdrawing groups diminished it. For example, a compound with two methoxy groups positioned at C-2 and C-3 exhibited remarkable inhibitory activity against α-glucosidase .
Cancer Therapeutics
Imidazo[1,2-c]quinazolin-2(3H)-one derivatives are being explored for their potential in cancer therapy:
- Phosphatidylinositol 3-Kinase (PI3K) Inhibition : Some studies have highlighted the use of imidazo[1,2-c]quinazoline compounds as inhibitors of PI3K pathways, which are often dysregulated in cancer. These compounds may help in treating hyper-proliferative disorders by modulating signaling pathways involved in cell growth and survival .
Synthesis and Structural Modifications
The synthesis of imidazo[1,2-c]quinazolin-2(3H)-one derivatives involves various chemical reactions that allow for structural modifications to enhance biological activity:
- Synthetic Routes : Various synthetic methods have been developed to create these compounds efficiently. For instance, copper-catalyzed Ullmann coupling reactions have been employed to produce poly-substituted derivatives with improved pharmacological profiles .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of imidazo/benzimidazo[1,2-c]quinazolines and evaluated their antimicrobial activities using disc diffusion methods. Compounds showed varying degrees of effectiveness with minimum inhibitory concentrations (MIC) ranging from 4–16 μg/mL for antifungal activity and 4–8 μg/mL for antibacterial activity.
Case Study 2: Diabetes Management
In another research effort focused on diabetes management, several substituted imidazo[1,2-c]quinazolines were synthesized and tested as α-glucosidase inhibitors. The most potent compound demonstrated a significant reduction in enzyme activity and was further analyzed through kinetic studies to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 3-methylimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), leading to epigenetic modifications and altered signaling pathways in cancer cells . These interactions disrupt cellular processes, resulting in antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: A quinoxaline derivative with similar structural features.
Imidazo[1,5-a]pyridine derivatives: Compounds with a similar imidazo ring system but different fused ring structures.
Uniqueness
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its inhibitory effects on various enzymes, particularly α-glucosidase, as well as its potential applications in treating various diseases.
Overview of Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-
Imidazo[1,2-c]quinazolin-2(3H)-one derivatives have been synthesized and evaluated for their biological activity. These compounds exhibit a range of pharmacological effects including anticancer, antimicrobial, and antidiabetic properties. The structure-activity relationship (SAR) studies have provided insights into how modifications to the imidazoquinazoline scaffold can enhance biological efficacy.
Biological Activities
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α-Glucosidase Inhibition
- The compound has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism and is a target for managing type 2 diabetes mellitus (T2DM). The inhibition of this enzyme helps in regulating blood glucose levels by slowing down carbohydrate absorption in the intestines.
- In vitro studies have shown that various derivatives of imidazo[1,2-c]quinazolin-2(3H)-one exhibit IC50 values ranging from 12.44 μM to over 300 μM, indicating significant potency compared to the standard drug acarbose (IC50 = 750 μM) .
Compound ID IC50 (μM) Remarks 11j 12.44 Most potent derivative 11a 50.0 Moderate potency Acarbose 750.0 Standard control -
Anticancer Activity
- Research has shown that imidazo[1,2-c]quinazolines possess anticancer properties against various cancer cell lines including HepG2 and MCF-7. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
- The IC50 values for these activities vary widely depending on the specific derivative and the cancer cell line tested.
- Antimicrobial Properties
Case Studies and Research Findings
Case Study: Structure-Activity Relationship Analysis
A recent study synthesized a series of substituted imidazo[1,2-c]quinazolines and evaluated their α-glucosidase inhibitory activities. The presence of electron-donating groups such as methoxy at specific positions enhanced the inhibitory potency significantly. Conversely, electron-withdrawing groups reduced activity .
Research Findings: Enzyme Interaction Studies
Circular dichroism (CD) spectroscopy was employed to analyze how compound 11j affects the secondary structure of α-glucosidase. It was found that binding of this compound increased the α-helical content while decreasing random coil structures, suggesting that it stabilizes certain conformations of the enzyme .
Properties
CAS No. |
61381-31-5 |
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Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-methyl-3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C11H9N3O/c1-7-11(15)13-10-8-4-2-3-5-9(8)12-6-14(7)10/h2-7H,1H3 |
InChI Key |
WTILFXBOASEDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N=C2N1C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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